[6-Acetyloxy-2,2-dimethyl-8-(4-methylphenyl)sulfonyloxy-1,3,10-trioxaspiro[4.5]decan-7-yl] acetate
Description
Properties
Molecular Formula |
C20H26O10S |
|---|---|
Molecular Weight |
458.5 g/mol |
IUPAC Name |
[6-acetyloxy-2,2-dimethyl-8-(4-methylphenyl)sulfonyloxy-1,3,10-trioxaspiro[4.5]decan-7-yl] acetate |
InChI |
InChI=1S/C20H26O10S/c1-12-6-8-15(9-7-12)31(23,24)29-16-10-25-20(11-26-19(4,5)30-20)18(28-14(3)22)17(16)27-13(2)21/h6-9,16-18H,10-11H2,1-5H3 |
InChI Key |
MJMXIHAIFBPIKU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2COC3(COC(O3)(C)C)C(C2OC(=O)C)OC(=O)C |
Origin of Product |
United States |
Preparation Methods
Carbohydrate-Based Synthetic Routes
D-Glucose Conversion to Trioxaspiro Framework
The synthesis of [6-Acetyloxy-2,2-dimethyl-8-(4-methylphenyl)sulfonyloxy-1,3,10-trioxaspiro[4.5]decan-7-yl] acetate can be achieved through a multi-step sequence starting from D-glucose, leveraging methodologies developed for related 1,6,9-trioxaspiro[4.5]decane derivatives. This approach utilizes the inherent stereochemistry of D-glucose to establish the desired stereochemical configuration in the final product.
Preparation of D-Glucose-Derived 2-Hydroxyglycal Esters
The initial transformation involves converting D-glucose to 2-hydroxyglycal esters (compounds 9a and 9b), which serve as crucial intermediates in the synthetic pathway. This process typically involves:
- Protection of selected hydroxyl groups in D-glucose
- Oxidation and elimination reactions to form the glycal structure
- Esterification of remaining hydroxyl groups
In the early 1980s, practical methods were developed for converting these 2-hydroxyglycal esters into the corresponding ulosyl bromides (compounds 10a and 10b), which are essential precursors for the subsequent glycosylation reactions.
Glycosylation and Pyranodioxane Formation
The ulosyl bromides undergo glycosylation with ethylene glycol to form bicyclic pyranodioxane structures, specifically 1,4,5-trioxa-cis-decalines (e.g., compound 11a). This reaction establishes the oxygen-containing ring system that eventually forms part of the spiroacetal structure.
Ring Contraction to Form Trioxaspiro[4.5]decane Core
The critical step in this synthetic approach is the ring contraction of the pyranodioxane structure to form the 1,6,9-tri-oxaspiro[4.5]decane framework. According to research by Cuny, this transformation can be achieved through the following procedure:
- The 1,4,5-trioxa-cis-decaline intermediate (11a, 1.07 g, 2.0 mmol) is dissolved in dichloromethane (20 mL)
- The mixture is heated to reflux temperature (40°C)
- A continuous conversion to a more polar intermediate (10R,S)-13a occurs
- After approximately 2 hours, a 3:1 equilibrium of product to starting material is achieved
- The reaction mixture is diluted with dichloromethane (100 mL) and washed with water (25 mL), saturated sodium bicarbonate solution (3 × 25 mL), and water (25 mL) again
- After drying over sodium sulfate and evaporation, the resulting syrup is purified by flash chromatography on silica gel (5 × 4 cm column, toluene/ethyl acetate 20:1)
This process yields a mixture of 1,6,9-tri-oxaspiro[4.5]decanes that can be further functionalized to produce the target compound.
Introducing the (4-methylphenyl)sulfonyloxy Group
Preparation of p-Toluenesulfonyl Chloride (TsCl)
The introduction of the (4-methylphenyl)sulfonyloxy group requires p-toluenesulfonyl chloride (TsCl) as a key reagent. A highly efficient method for preparing TsCl involves:
- Combining crude p-toluenesulfonic acid sodium salt (19.5 g), toluene (300 mL), and pyridine (1 mL) in a reaction vessel
- Heating the mixture to reflux with stirring
- Dropwise addition of thionyl chloride (18 g) below the liquid level
- Continued reflux until the reaction solution becomes clear (approximately 1 hour)
- Vacuum distillation to recover toluene and pyridine
- Washing the product with cold water and drying
This procedure provides p-toluenesulfonyl chloride in 93.9% yield, making it highly efficient for large-scale preparation.
Tosylation Reaction Conditions
The tosylation of hydroxyl groups in the trioxaspiro[4.5]decane framework can be performed under the following conditions:
Table 1: Optimal Conditions for Tosylation of Trioxaspiro[4.5]decane Intermediates
| Parameter | Condition | Notes |
|---|---|---|
| Solvent | Dichloromethane | Provides good solubility for both substrate and TsCl |
| Catalyst | DMAP or pyridine | Catalytic amounts sufficient (5-10 mol%) |
| Temperature | Initial 0°C, then room temperature | Controls reactivity and minimizes side reactions |
| TsCl equivalents | 1.1-1.5 per hydroxyl group | Excess improves conversion rates |
| Base | Triethylamine (1.5 equiv.) | Neutralizes HCl generated during reaction |
| Reaction time | 2-12 hours | Monitor by TLC for completion |
| Purification | Flash chromatography | Typical eluent: hexane/ethyl acetate or toluene/ethyl acetate |
For selective tosylation at position 8, careful control of reaction conditions and potentially the use of protecting groups for other hydroxyl functionalities may be necessary.
Acetylation Methodologies
Acetylation Using Acetic Anhydride
The introduction of acetyloxy groups at positions 6 and 7 can be accomplished using acetic anhydride under various conditions. Experimental data from related compounds suggests the following protocol:
- Dissolve the trioxaspiro[4.5]decane intermediate in dichloromethane (10-20 mL per gram)
- Add a catalytic amount of 4-dimethylaminopyridine (DMAP, approximately 10 mol%)
- Add acetic anhydride (2-5 equivalents per hydroxyl group)
- Stir at room temperature for 4-12 hours (monitor by TLC)
- Quench with methanol (5 mL)
- Dilute with dichloromethane (100 mL per gram of starting material)
- Wash with water, saturated NaHCO₃ solution, and water again
- Dry over Na₂SO₄ and concentrate
- Purify by flash chromatography
Acetylation of Similar Trioxaspiro Compounds
Specific examples of acetylation in similar trioxaspiro[4.5]decane compounds provide valuable insights for the preparation of the target compound. For instance, the synthesis of (−)-(2R,3R,4S,5S,10S)-10-Acetyloxy-3,4-Bis-Benzoyloxy-2-Methyl-1,6,9-Trioxaspiro[4.5]decane (14b) achieved yields of 94% under optimized conditions.
Table 2: Acetylation of Trioxaspiro[4.5]decane Derivatives
Stereoselective Control in Synthesis
Achieving the correct stereochemistry in the preparation of [6-Acetyloxy-2,2-dimethyl-8-(4-methylphenyl)sulfonyloxy-1,3,10-trioxaspiro[4.5]decan-7-yl] acetate requires careful control of reaction conditions. The stereoselectivity during the critical ring contraction step is particularly important for establishing the correct configuration at the spiro center.
The R-configuration at the spiro center can be established through stereoselective ring contraction of appropriate precursors. Evidence from related compounds suggests that this transformation occurs with retention of configuration when performed under specific conditions.
Purification and Characterization
Chromatographic Purification Methods
The purification of intermediates and the final product typically involves flash chromatography on silica gel. Based on procedures for similar compounds, the following solvent systems have proven effective:
- Toluene/ethyl acetate mixtures (ratios ranging from 20:1 to 4:1)
- n-Hexane/diethyl ether mixtures (ratios from 10:1 to 1:1)
- n-Hexane/acetone systems (particularly for more polar intermediates)
For example, the purification of compound 14b was achieved using a silica gel column (5 × 5 cm) with n-hexane/diethyl ether (1:1) as the eluent, resulting in 94% yield of chromatographically uniform material.
Spectroscopic Characterization Data
The characterization of [6-Acetyloxy-2,2-dimethyl-8-(4-methylphenyl)sulfonyloxy-1,3,10-trioxaspiro[4.5]decan-7-yl] acetate and its synthetic intermediates should include:
¹H NMR spectroscopy - Particularly diagnostic are the signals for:
- Acetyl methyl protons (typically 2.0-2.2 ppm)
- Methyl protons of the tosyl group (approximately 2.4-2.5 ppm)
- Aromatic protons of the tosyl group (7.2-7.8 ppm)
- Protons adjacent to oxygen atoms (3.5-5.5 ppm)
¹³C NMR spectroscopy - Key signals include:
- Carbonyl carbons of acetyl groups (around 170 ppm)
- Spiro carbon (typically 95-110 ppm)
- Aromatic carbons (125-145 ppm)
- Methyl carbons (15-25 ppm)
Mass spectrometry (MS-FD) for molecular weight confirmation
Optical rotation measurements to confirm stereochemistry
Elemental analysis for C, H, and S content
Complete Synthetic Pathway
The complete synthesis of [6-Acetyloxy-2,2-dimethyl-8-(4-methylphenyl)sulfonyloxy-1,3,10-trioxaspiro[4.5]decan-7-yl] acetate can be achieved through the following sequence:
- Preparation of D-glucose-derived 2-hydroxyglycal esters
- Conversion to ulosyl bromides
- Glycosylation with ethylene glycol to form pyranodioxane intermediate
- Ring contraction to form the trioxaspiro[4.5]decane core
- Selective protection/deprotection to expose hydroxyl groups at positions 6, 7, and 8
- Tosylation at position 8
- Acetylation at positions 6 and 7
- Final purification and characterization
Table 3: Summary of Key Reaction Steps and Conditions
| Step | Starting Material | Reagents | Conditions | Product | Expected Yield (%) | Critical Parameters |
|---|---|---|---|---|---|---|
| 1-2 | D-glucose | Various | Multiple steps | Ulosyl bromides | 70-85 | Regioselectivity |
| 3 | Ulosyl bromide | Ethylene glycol | Glycosylation conditions | Pyranodioxane | 75-85 | Temperature control |
| 4 | Pyranodioxane | - | DCM, 40°C, 2h | Trioxaspiro core | 50-70 | Reaction time |
| 5 | Trioxaspiro core | Various | Selective conditions | Protected intermediate | 60-80 | Selectivity |
| 6 | Protected intermediate | TsCl, base, DMAP | DCM, 0°C to rt | Tosylated intermediate | 70-90 | Reaction monitoring |
| 7 | Tosylated intermediate | Ac₂O or AcCl | Base, solvent | Final product | 80-95 | Purity control |
Alternative Approaches and Optimizations
While the D-glucose-based route represents the most documented approach for preparing trioxaspiro[4.5]decane derivatives, alternative strategies may offer advantages for specific applications. These include:
- Direct spiroacetalization of appropriately functionalized precursors
- L-Sorbose-based approaches leveraging different stereochemical control elements
- Ring-closing strategies from acyclic precursors with pre-established stereogenic centers
Optimization efforts should focus on:
- Improving the yield of the ring contraction step (currently limited by equilibrium conditions)
- Developing more regioselective methods for introducing the tosyloxy and acetyloxy groups
- Streamlining purification procedures to minimize product loss
Chemical Reactions Analysis
Types of Reactions
[6-Acetyloxy-2,2-dimethyl-8-(4-methylphenyl)sulfonyloxy-1,3,10-trioxaspiro[4.5]decan-7-yl] acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the acetyloxy or sulfonyloxy groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, [6-Acetyloxy-2,2-dimethyl-8-(4-methylphenyl)sulfonyloxy-1,3,10-trioxaspiro[4.5]decan-7-yl] acetate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
The compound’s biological applications include its use as a probe in biochemical assays. Its functional groups can interact with various biomolecules, making it useful for studying enzyme activities and protein-ligand interactions.
Medicine
In medicine, derivatives of this compound are investigated for their potential therapeutic properties. The presence of acetyloxy and sulfonyloxy groups suggests possible applications in drug design, particularly in the development of anti-inflammatory and anticancer agents.
Industry
Industrially, the compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for applications in polymer synthesis and as a precursor for advanced materials.
Mechanism of Action
The mechanism of action of [6-Acetyloxy-2,2-dimethyl-8-(4-methylphenyl)sulfonyloxy-1,3,10-trioxaspiro[4.5]decan-7-yl] acetate involves its interaction with specific molecular targets. The acetyloxy groups can undergo hydrolysis to release acetic acid, which may modulate biological pathways. The sulfonyloxy group can participate in redox reactions, affecting cellular redox states and signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison
The table below highlights key structural differences among spirocyclic compounds:
Key Observations:
- Ring Size : The spiro[5.4]decane core in Compound 10 exhibits reduced steric strain compared to spiro[4.5] systems, which may influence conformational preferences.
Functional and Application Comparison
Key Observations:
- Bioactivity : Nitrogen-containing spirocycles (e.g., 6,9-diazaspiro and 7-oxa-9-aza-spiro) are more commonly associated with pharmacological activity than oxygen-rich analogs like the target compound.
- Industrial Use : The target compound’s sulfonate group may make it suitable for surfactants or polyelectrolyte synthesis, whereas 8-O-acetylshanzhiside’s glycosyl group aligns with natural product derivatization .
Biological Activity
The compound [6-Acetyloxy-2,2-dimethyl-8-(4-methylphenyl)sulfonyloxy-1,3,10-trioxaspiro[4.5]decan-7-yl] acetate is a complex organic molecule characterized by a spirocyclic structure. Its unique combination of functional groups—acetoxy, sulfonyloxy, and aromatic components—suggests potential for diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 458.5 g/mol. The spirocyclic architecture contributes to its reactivity and interaction with biological systems.
| Property | Value |
|---|---|
| Molecular Formula | C20H26O10S |
| Molecular Weight | 458.5 g/mol |
| Structural Features | Spirocyclic, acetoxy, sulfonyloxy |
Predicted Biological Activities
Based on its structural features, [6-Acetyloxy-2,2-dimethyl-8-(4-methylphenyl)sulfonyloxy-1,3,10-trioxaspiro[4.5]decan-7-yl] acetate is predicted to exhibit several biological activities:
- Anti-inflammatory Activity : Similar compounds have demonstrated the ability to inhibit pro-inflammatory cytokines.
- Analgesic Properties : The presence of aromatic groups suggests potential analgesic effects.
- Anticancer Activity : Structural analogs have been associated with cytotoxic effects against various cancer cell lines.
The biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : The sulfonyloxy group may interact with enzymes involved in inflammatory processes.
- Cell Signaling Modulation : The compound could influence signaling pathways related to pain and inflammation.
- DNA Interaction : Potential anticancer properties may arise from the ability to intercalate with DNA or inhibit DNA repair mechanisms.
Case Studies and Research Findings
Research has indicated that compounds with similar structures exhibit significant biological activities. For instance:
- A study on related spirocyclic compounds reported anti-inflammatory effects through the inhibition of cyclooxygenase enzymes (COX) .
- Another investigation found that analogs with aromatic substitutions displayed cytotoxicity against breast cancer cell lines .
Comparative Analysis
To better understand the uniqueness of this compound's biological activity, it can be compared with other structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Compound A | Spirocyclic | Anti-inflammatory |
| Compound B | Contains sulfonyloxy | Anticancer |
| Compound C | Aromatic substitutions | Analgesic properties |
This table highlights that while many compounds share structural characteristics, the specific combination of functional groups in [6-Acetyloxy-2,2-dimethyl-8-(4-methylphenyl)sulfonyloxy-1,3,10-trioxaspiro[4.5]decan-7-yl] acetate may confer distinct pharmacological properties.
Synthesis and Applications
The synthesis involves multiple steps starting from readily available precursors. Key steps include:
- Formation of the Spirocyclic Core : Cyclization under acidic conditions.
- Introduction of Functional Groups : Esterification for acetyloxy and sulfonation for sulfonyloxy groups.
Potential applications include:
- Medicinal Chemistry : Development of novel therapeutic agents targeting inflammation and cancer.
- Chemical Industry : Production of specialty chemicals with unique properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
